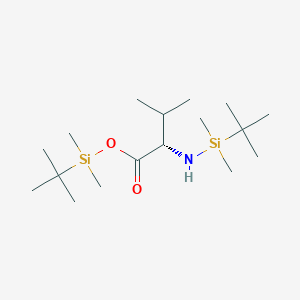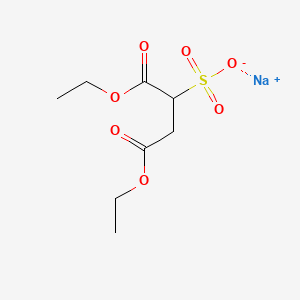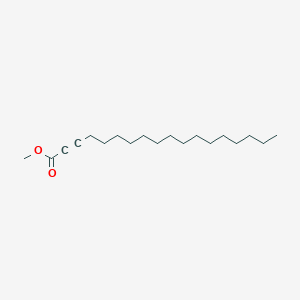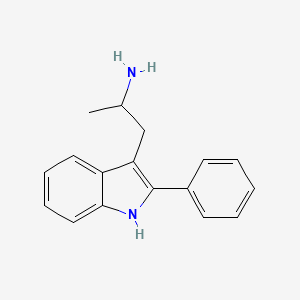
alpha-Methyl-2-phenyl-1H-indole-3-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-2-phenyl-1H-indole-3-ethanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-phenyl-1H-indole-3-ethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of methanesulfonic acid under reflux conditions in methanol, which yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methyl-2-phenyl-1H-indole-3-ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Alpha-Methyl-2-phenyl-1H-indole-3-ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of alpha-Methyl-2-phenyl-1H-indole-3-ethanamine involves its interaction with various molecular targets. It is known to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription . This inhibition leads to the stabilization of the DNA-topoisomerase complex, resulting in DNA damage and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Known for its antiproliferative activity and topoisomerase II inhibition.
Alpha-Methyltryptamine: A stimulant and psychoactive drug with effects similar to MDMA.
Uniqueness
Alpha-Methyl-2-phenyl-1H-indole-3-ethanamine stands out due to its specific structural features and its potent biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
52019-03-1 |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
1-(2-phenyl-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C17H18N2/c1-12(18)11-15-14-9-5-6-10-16(14)19-17(15)13-7-3-2-4-8-13/h2-10,12,19H,11,18H2,1H3 |
Clé InChI |
GOPCDZFAFBMJGR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


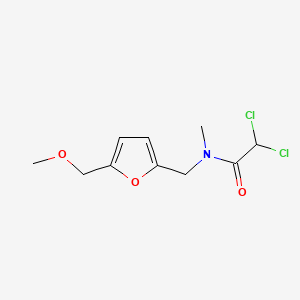


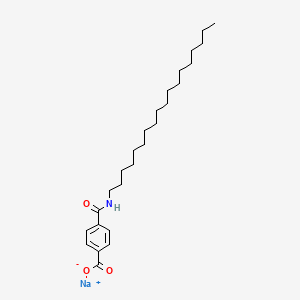


![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
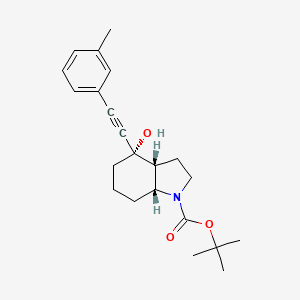
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
